Disitertide

Description

Properties

IUPAC Name |

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYPEUHIWDMJLM-SWHDLQTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H109N17O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272105-42-7 | |

| Record name | Disitertide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disitertide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Anti-Fibrotic Mechanism of Action of Disitertide

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Disitertide Mechanism of Action in Fibrosis

Introduction

This compound, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) with the sequence TSLDASIIWAMMQN.[1] It is derived from the extracellular domain of the TGF-β type III receptor, Betaglycan, and is specifically designed to block the activity of TGF-β1, a key cytokine in the pathogenesis of fibrosis.[2][3][4] Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, such as collagen, which leads to tissue scarring and organ failure.[4][5] TGF-β1 is a central driver of this process, promoting the activation of fibroblasts into myofibroblasts, the primary cells responsible for ECM deposition.[6][7][8] This guide provides an in-depth analysis of this compound's core mechanism of action, supported by experimental data and methodological overviews.

Core Mechanism of Action: Inhibition of TGF-β/Smad Signaling

The primary anti-fibrotic effect of this compound is achieved through the direct inhibition of the canonical TGF-β/Smad signaling pathway.[4]

-

Receptor Blockade: this compound competitively blocks the interaction between TGF-β1 and its cell surface receptors.[2][4] This initial step is critical as it prevents the activation of the entire downstream signaling cascade.

-

Inhibition of Smad Phosphorylation: In the canonical pathway, TGF-β1 binding to its receptor leads to the phosphorylation of receptor-regulated Smads, specifically Smad2 and Smad3. By preventing receptor activation, this compound significantly reduces the levels of phosphorylated Smad2/3 (p-Smad2/3).[4][9][10] This has been demonstrated in multiple preclinical models, where this compound treatment leads to a measurable decrease in p-Smad2/3 levels in affected tissues.[4][10]

-

Suppression of Pro-Fibrotic Gene Expression: The p-Smad2/3 complex translocates to the nucleus and acts as a transcription factor for a host of pro-fibrotic genes, including those for collagens and other ECM components. By inhibiting Smad2/3 phosphorylation, this compound effectively suppresses the transcription of these target genes, leading to a reduction in ECM protein synthesis and deposition.[4][6]

Additional research suggests this compound may also act as a PI3K inhibitor, suppressing the expression of PI3K and phosphorylated Akt (p-Akt), another pathway implicated in fibrotic processes.[2][3]

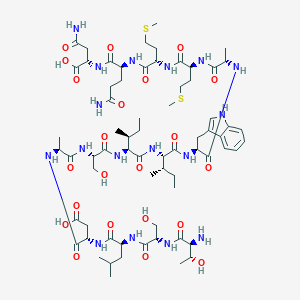

Signaling Pathway Diagram

Caption: this compound blocks TGF-β1 binding, preventing Smad2/3 phosphorylation and pro-fibrotic gene transcription.

Summary of Experimental Evidence

The anti-fibrotic efficacy of this compound has been evaluated in various preclinical models. While comprehensive quantitative data from head-to-head studies is limited in publicly available literature, the consistent qualitative outcomes across different models support its mechanism of action.

In Vivo Efficacy Data

| Model System | Administration | Key Findings | Citation(s) |

| Radiotherapy-Induced Fibrosis (Rabbit) | Intravenous | Significantly reduced Smad2/3 phosphorylation levels in muscle tissue. Lowered collagen deposition area as measured by Masson's trichrome staining. | [4][9][10] |

| Human Hypertrophic Scar (Nude Mouse Xenograft) | Topical (300 μg/mL) | Promoted scar maturation and improved morphological features. Successful shedding of xenografts was achieved in 83.3% of cases. | [2][3] |

In Vitro Mechanistic Data

| Cell Line / System | Concentration | Key Findings | Citation(s) |

| Colorectal Carcinoma Cells | Not specified | Inactivates TGF-β1/Smads signaling, reducing cell migration and invasion. | [1] |

| Mouse Osteoblast Precursors (MC3T3-E1) | 100 μg/mL | Suppressed protein expression of PI3K and p-Akt. | [2][3] |

| Glioblastoma Cells (A172, U-87 MG) | 10 - 200 μg/mL | Affects proliferation and induces apoptosis. | [2] |

Methodologies for Evaluating Anti-Fibrotic Activity

Detailed experimental protocols are proprietary to the conducting research institutions. However, the studies on this compound utilize a range of standard methodologies to assess anti-fibrotic efficacy.

Key Experimental Protocols

-

Animal Model of Fibrosis:

-

Induction: Fibrosis is induced through methods like localized radiation to mimic radiotherapy-induced fibrosis (RIF) or by implanting human hypertrophic scar tissue into immunocompromised mice.[2][4][10]

-

Treatment: this compound is administered systemically (e.g., intravenously) or topically, with a control group receiving a placebo.[3][9]

-

Analysis: After a set period, tissues are harvested for analysis.

-

-

Histological Analysis:

-

Immunohistochemistry (IHC):

-

Principle: Uses antibodies to detect specific proteins in tissue sections.

-

Application: To assess the activity of the TGF-β pathway, antibodies specific to the phosphorylated forms of Smad2 and Smad3 (p-Smad2/3) are used. A reduction in p-Smad2/3 staining in the this compound-treated group compared to placebo indicates target engagement and pathway inhibition.[4][9]

-

-

Western Blotting:

Generalized Experimental Workflow

Caption: A typical research workflow progresses from in vitro mechanistic studies to in vivo validation in animal models.

Conclusion

This compound presents a targeted anti-fibrotic strategy centered on the direct inhibition of TGF-β1, the master regulator of fibrosis. By blocking the interaction of TGF-β1 with its receptor, this compound effectively halts the canonical Smad signaling cascade, preventing the nuclear translocation of p-Smad2/3 and subsequent transcription of pro-fibrotic genes. Preclinical data from both in vivo and in vitro models consistently demonstrate its ability to reduce collagen deposition and inhibit key markers of the TGF-β pathway. These findings underscore the therapeutic potential of this compound as a direct inhibitor of the primary fibrotic signaling pathway, making it a molecule of significant interest for the treatment of various fibrotic diseases.

References

- 1. This compound | TGF-beta 1: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. disitbiotech.com [disitbiotech.com]

- 7. Distinct PKA regulatory subunits mediate PGE2 inhibition of TGFβ-1-stimulated collagen I translation and myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. disitbiotech.com [disitbiotech.com]

P144 Peptide: A Technical Guide to a Novel TGF-β1 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases and cancer. P144, also known as Disitertide, is a 14-amino acid synthetic peptide derived from the TGF-β type III receptor (betaglycan). It acts as a direct antagonist to TGF-β1, preventing its interaction with cell surface receptors and thereby inhibiting downstream signaling. This document provides an in-depth overview of the TGF-β1 pathway, the mechanism of P144, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

The TGF-β1 Signaling Pathway

TGF-β1 signaling is initiated when the active TGF-β1 dimer binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase[1][2]. This binding recruits and phosphorylates the TGF-β type I receptor (TβRI, also known as ALK5), which in turn phosphorylates intracellular effector proteins, primarily Smad2 and Smad3 (R-Smads)[1][2][3]. The co-receptor betaglycan (TβRIII) can facilitate the binding of TGF-β1 to TβRII, enhancing the signaling response[1].

Phosphorylated R-Smads form a complex with the common mediator Smad4[1][3]. This complex then translocates to the nucleus, where it partners with other transcription factors to regulate the expression of target genes involved in ECM deposition (e.g., collagen), cell differentiation, and proliferation[2]. The pathway is negatively regulated by inhibitory Smads, such as Smad7, which can prevent the phosphorylation of R-Smads[1][2]. In addition to this canonical Smad-dependent pathway, TGF-β1 can also activate Smad-independent pathways, including MAPK/ERK and PI3K/Akt signaling cascades[4][5].

P144 Peptide: Mechanism of Action

P144 (this compound) is a synthetic peptide with the amino acid sequence TSLDASIIWAMMQN[6][7]. It is derived from the extracellular, membrane-proximal domain of betaglycan (TβRIII), specifically encompassing amino acids 730-743[6][8][9]. The primary mechanism of P144 is to act as a competitive inhibitor by directly binding to the TGF-β1 ligand in the extracellular space[7][10]. This action mimics the inhibitory role of soluble betaglycan, sequestering TGF-β1 and preventing it from binding to its signaling receptors (TβRII and TβRI) on the cell surface[8][11]. By blocking this initial step, P144 effectively inhibits the entire downstream signaling cascade, including the phosphorylation of Smad2/3, leading to a reduction in the expression of pro-fibrotic and other target genes[8][10][12].

Quantitative Preclinical Data

P144 has demonstrated significant anti-fibrotic and anti-tumor effects across a range of in vivo and in vitro models. The following tables summarize key quantitative findings from published studies.

Table 1: In Vivo Anti-Fibrotic Efficacy of P144

| Model | Species | P144 Administration | Key Quantitative Outcomes | Reference |

| Radiation-Induced Fibrosis (RIF) | Rabbit | Intravenous | Significant reduction in Smad2/3 phosphorylation levels (p < 0.05) and lower area of collagen deposition compared to placebo.[8][12][13] | [8][12][13] |

| Bleomycin-Induced Skin Fibrosis | Mouse | Topical application | Significant reduction in skin fibrosis and soluble collagen content.[14] Remarkable suppression of fibroblast SMAD2/3 phosphorylation.[14] | [14] |

| Human Hypertrophic Scar Xenograft | Nude Mouse | Topical application (300 μg/mL)[15] | Statistically significant differences in total area, collagen fibers area, and thickness vs. placebo. Increased elastic fibers and decreased collagen I.[6] | [6][15] |

| Ischemia-Reperfusion Injury (Renal Fibrosis) | Mouse | Intravenous | Ameliorated accumulation of extracellular matrix and improved renal function. Downregulated TGF-β1-Smad3 signaling.[10][16] | [10][16] |

| Myocardial Fibrosis (SHR) | Rat | Systemic | Prevented increases in myocardial collagen volume fraction, perivascular collagen area, and hydroxyproline concentration.[9] | [9] |

| Marfan Syndrome (Aortic Aneurysm) | Mouse | AAV-mediated gene delivery | Preventive treatment reduced Tgfβ1 and Tgfβ2 mRNA levels and normalized pERK1/2 signaling.[11] | [11] |

Table 2: In Vitro Efficacy of P144

| Cell Type / Model | P144 Concentration | Key Quantitative Outcomes | Reference |

| Glioblastoma (GBM) Cell Lines | Not specified | Decreased proliferation, migration, and invasiveness.[17] Reduced SMAD2 phosphorylation.[17] | [17] |

| Human Liver Cancer Cell Lines (SNU449, Hep3B) | 10-200 µg/mL | Dose-dependent inhibition of proliferation.[7] Encapsulated P144 showed significant inhibition of basal phospho-SMAD.[7] | [7] |

| Cardiac Fibroblasts | Not specified | Inhibited TGF-β1-stimulated increases in phosphorylated Smad2, CTGF proteins, and procollagen α1(I) mRNA.[9] | [9] |

| MC3T3-E1 Osteoblast Precursors | 100 µg/mL | Suppressed protein expression of PI3K and p-Akt.[15][18] | [15][18] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating P144's efficacy.

In Vivo Model: Radiation-Induced Fibrosis in Rabbits

-

Objective: To evaluate the anti-fibrotic effect of intravenously administered P144 in a model of radiation-induced muscle fibrosis.[8][13]

-

Methodology:

-

Catheter Implantation: Surgically implant a catheter at the lower limb of each rabbit.[8][13]

-

Irradiation: Two days post-implantation, deliver a 20 Gy isodosis via brachytherapy to induce a high grade of fibrosis.[8][13]

-

Treatment Administration: The treatment group receives intravenous P144 administration immediately following the brachytherapy session, with repeat administrations at 24 and 72 hours post-radiation. The control group receives a placebo vehicle on the same schedule.[8][13]

-

Endpoint Analysis: At four weeks post-irradiation, sacrifice the animals and harvest the affected muscular tissues.[8][13]

-

-

Outcome Measures:

-

Histology: Process tissues for Masson's trichrome staining to quantify the area of collagen deposition.[8][13]

-

Immunohistochemistry (IHC): Perform IHC for phosphorylated Smad2/3 (p-Smad2/3) to measure TGF-β1 pathway activation.[8][13]

-

Image Analysis: Use digital image analysis software to perform semi-quantitative measurement of collagen fibers and p-Smad2/3 positive cell area.[8]

-

In Vitro Assay: Inhibition of TGF-β1-Induced Gene Expression

-

Objective: To determine the ability of P144 to inhibit TGF-β1-induced expression of pro-fibrotic genes in a cell-based assay.

-

Materials:

-

Human dermal fibroblasts or other relevant cell line.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human TGF-β1.

-

P144 peptide (this compound).

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or Western Blotting.

-

-

Methodology:

-

Cell Seeding: Plate fibroblasts in 6-well plates and grow to ~80% confluency.

-

Serum Starvation: Reduce serum concentration (e.g., to 0.5% FBS) for 12-24 hours to lower basal signaling.

-

Pre-treatment: Incubate cells with varying concentrations of P144 for 1-2 hours. Include a vehicle-only control.

-

Stimulation: Add a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours for mRNA, 48 hours for protein).

-

Harvesting: Lyse cells for either RNA extraction or protein extraction.

-

-

Outcome Measures:

-

qRT-PCR: Analyze the mRNA expression levels of TGF-β1 target genes such as COL1A1 (Collagen Type I), ACTA2 (α-SMA), and CTGF (Connective Tissue Growth Factor).

-

Western Blot: Analyze the protein levels of p-Smad2/3 to confirm pathway inhibition and target proteins like Collagen I and α-SMA.

-

Clinical Development Status

The P144 peptide has been investigated in human clinical trials. A Phase I trial was completed to evaluate the tolerability and safety of topical P144 administration in healthy volunteers[4]. Subsequently, Phase II trials were initiated to study its efficacy in skin fibrosis conditions such as scleroderma[4][15]. These trials highlight the translational potential of P144 from preclinical models to human fibrotic diseases.

Conclusion

The P144 peptide is a rationally designed, specific inhibitor of TGF-β1. By mimicking a portion of the TβRIII receptor, it directly sequesters the TGF-β1 ligand, providing a potent mechanism for downregulating the pro-fibrotic and pro-oncogenic signaling cascade. Extensive preclinical data have demonstrated its efficacy in reducing fibrosis and tumor cell proliferation in a variety of in vivo and in vitro models. As a targeted biological inhibitor, P144 represents a promising therapeutic candidate for a range of diseases underpinned by the pathological activation of the TGF-β1 pathway. Further research and clinical development are warranted to fully establish its therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. obesityhealthmatters.com [obesityhealthmatters.com]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Effect of P144® (Anti-TGF-β) in an “In Vivo” Human Hypertrophic Scar Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. TGF‐β1 peptide‐based inhibitor P144 ameliorates renal fibrosis after ischemia–reperfusion injury by modulating alternatively activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. mdpi.com [mdpi.com]

- 13. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. TGF-β1 peptide-based inhibitor P144 ameliorates renal fibrosis after ischemia-reperfusion injury by modulating alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Disitertide (P144): A Novel Peptide Inhibitor Targeting the PI3K Pathway in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in oncology research. While primarily characterized as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), emerging evidence indicates its role as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cell growth, proliferation, and survival in cancer. This technical guide provides a comprehensive overview of this compound's function as a PI3K inhibitor in cancer cells, consolidating available data, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Dual Inhibition of TGF-β1 and PI3K

This compound's primary mechanism of action is the inhibition of TGF-β1 by blocking its interaction with its receptor. However, studies have demonstrated that this compound also exerts its anti-cancer effects through the modulation of the PI3K/Akt signaling cascade. This dual inhibitory capacity makes this compound a compelling candidate for cancer therapy, as both the TGF-β and PI3K pathways are frequently dysregulated in various malignancies and contribute to tumor progression, metastasis, and drug resistance. The crosstalk between the TGF-β and PI3K pathways is a complex and context-dependent process. In some cancers, TGF-β can activate the PI3K/Akt pathway to promote cell survival and epithelial-to-mesenchymal transition (EMT). By inhibiting both pathways, this compound may offer a more comprehensive anti-tumor effect.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the effects of this compound in various cell lines.

Table 1: Effect of this compound on PI3K Pathway Protein Expression

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| MC3T3-E1 (mouse embryo osteoblast precursor) | 100 µg/mL | 4 h | Suppressed protein expression levels of PI3K and p-Akt. | [1][2] |

Table 2: Effects of this compound on Cancer Cell Proliferation and Viability

| Cell Line | Cancer Type | Concentration Range | Effect | Reference |

| A172, U-87 MG | Glioblastoma | 10 µg/mL to 200 µg/mL | Dose-dependent inhibition of proliferation. | [1][2] |

| SNU449, Hep3B | Liver Cancer | 10 µg/mL to 200 µg/mL | Dose-dependent inhibition of proliferation. | [3] |

| Lovo, SW480 | Colorectal Carcinoma | Not specified | Reduced cell migration and invasion without affecting cell proliferation. |

Table 3: Effects of this compound on Apoptosis in Cancer Cells

| Cell Line | Cancer Type | Concentration Range | Effect | Reference |

| A172, U-87 MG | Glioblastoma | 10 µg/mL to 200 µg/mL | Induction of apoptosis and anoikis. | [1][2] |

| MC3T3-E1 | Osteoblast precursor | 100 µg/mL | Induced the protein expression of Bax. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the PI3K pathway and cancer cell fate. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Western Blotting for PI3K Pathway Proteins

This protocol outlines the procedure to detect the expression levels of total PI3K, phosphorylated Akt (p-Akt), total Akt, and Bax in cancer cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A172, U-87 MG) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for a specified time (e.g., 4, 24, 48 hours). Include a vehicle-treated control group.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PI3K, p-Akt (Ser473), Akt, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Cell Proliferation Assay (Crystal Violet Assay)

This protocol describes a method to assess the effect of this compound on cancer cell proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., SNU449, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 10, 50, 100, 200 µg/mL) in fresh medium. Include a vehicle-treated control.

-

Incubate for 24, 48, and 72 hours.

-

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

-

Wash the plate with water until the water runs clear.

-

Air dry the plate completely.

-

-

Quantification:

-

Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in this compound-treated cancer cells using flow cytometry.

-

Cell Treatment:

-

Seed cancer cells (e.g., A172, U-87 MG) in a 6-well plate and treat with different concentrations of this compound as described for the Western blot protocol.

-

-

Cell Harvesting:

-

After the treatment period, collect both the floating and adherent cells.

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the floating and detached cells and centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Visualizations

Signaling Pathway

Caption: this compound's inhibitory action on the PI3K signaling pathway.

Experimental Workflow

Caption: Workflow for assessing this compound's effects on cancer cells.

Logical Relationship

Caption: The logical connection between this compound's action and its anti-tumor effects.

Conclusion and Future Directions

This compound presents a promising multi-faceted approach to cancer therapy through its dual inhibition of the TGF-β1 and PI3K signaling pathways. The available data indicates its efficacy in reducing cancer cell proliferation and inducing apoptosis in various cancer models, including glioblastoma and liver cancer. While the direct inhibitory constant (IC50) of this compound on PI3K in cancer cells remains to be elucidated, its observed effects on downstream effectors like p-Akt provide strong evidence for its on-target activity.

Future research should focus on:

-

Determining the precise IC50 values of this compound for PI3K inhibition across a broader panel of cancer cell lines.

-

Investigating the synergistic effects of this compound with other standard-of-care chemotherapeutics and targeted agents.

-

Elucidating the detailed molecular mechanisms underlying the crosstalk between TGF-β and PI3K pathways in the context of this compound treatment.

-

Conducting further preclinical in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound in various cancer models.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a PI3K inhibitor in oncology. The provided protocols and visualizations offer a framework for designing and interpreting experiments aimed at further characterizing this promising anti-cancer peptide.

References

Disitertide (P144): A Targeted Peptide Inhibitor for the Induction of Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Disitertide, also known as P144, is a synthetic peptide inhibitor with a dual mechanism of action, targeting both the Transforming Growth-Factor Beta (TGF-β) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. By modulating these critical cellular cascades, this compound effectively disrupts pro-survival signals and promotes programmed cell death, or apoptosis, in various pathological contexts, particularly in cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for assessing the peptide's apoptotic efficacy and diagrams of the implicated signaling pathways are presented to facilitate further research and development.

Introduction to this compound

This compound is a 14-amino-acid peptide (TSLDASIIWAMMQN) derived from the sequence of the TGF-β type III receptor, also known as betaglycan.[1] It was specifically designed to act as a competitive inhibitor of TGF-β1, preventing the ligand from binding to its cell surface receptors.[2][3] Subsequent research has revealed its capacity to also inhibit the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.[2][4] This dual inhibitory function makes this compound a compelling agent for therapeutic applications where these pathways are dysregulated, such as in oncology and fibrotic diseases. Its ability to induce apoptosis in cancer cells, particularly in aggressive malignancies like glioblastoma, is a key area of investigation.[5][6]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis by concurrently inhibiting two major pro-survival signaling networks: the TGF-β/SMAD pathway and the PI3K/Akt pathway.

Inhibition of the TGF-β/SMAD Pathway

The TGF-β pathway plays a paradoxical role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced disease. In cancers like glioblastoma, this pathway is often pro-tumorigenic. This compound blocks this pathway at the initial step.

-

TGF-β Sequestration: this compound binds to soluble TGF-β1, preventing its interaction with TGF-β receptors (TβRI/TβRII) on the cell surface.[3]

-

Inhibition of SMAD2 Phosphorylation: This blockade prevents the activation and phosphorylation of the downstream effector SMAD2.[1][5][6]

-

Modulation of SMAD-Related Gene Expression: The inhibition of SMAD2 signaling leads to the transcriptional upregulation of the inhibitory SMAD7 and downregulation of the oncogene SKI, further disrupting the pathway's pro-tumorigenic output.[6]

-

Apoptosis Induction: By neutralizing the pro-survival and pro-invasive signals of the TGF-β pathway, this compound shifts the cellular balance towards apoptosis.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a cornerstone of cell survival, promoting growth and actively suppressing apoptotic machinery. This compound's ability to inhibit this pathway is crucial for its pro-apoptotic effects.

-

PI3K/Akt Suppression: this compound treatment leads to a significant reduction in the expression of PI3K and the phosphorylation of its key downstream target, Akt (p-Akt).[2][4]

-

Modulation of Bcl-2 Family Proteins: Akt is known to phosphorylate and inactivate pro-apoptotic proteins of the Bcl-2 family (e.g., BAD) and promote the expression of anti-apoptotic proteins (e.g., Bcl-2). By inhibiting Akt, this compound reverses this balance.

-

Upregulation of Bax: Specifically, this compound has been shown to induce the expression of the pro-apoptotic protein Bax.[2][4] Bax promotes apoptosis by translocating to the mitochondria and causing mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: The release of cytochrome c following MOMP initiates the caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been documented across various cancer cell lines, particularly those derived from glioblastoma multiforme (GBM). The following tables summarize the key findings.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line(s) | Concentration Range | Observed Effect | Citation(s) |

|---|---|---|---|

| A172, U-87 MG (GBM) | 10 - 200 µg/mL | Induces apoptosis and anoikis. | [2][4] |

| DAOY, A172, U-87 MG (Brain Tumor) | 100 µg/mL | Induces growth inhibition and apoptosis. | [5] |

| Glioblastoma Cell Lines | Not specified | Apoptosis and anoikis were significantly increased. |[6] |

Table 2: Molecular Effects of this compound on Apoptotic Signaling Pathways

| Cell Line | Concentration | Target Protein | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Brain Tumor Cell Lines | 100 µg/mL | Phosphorylated Smad2 (pSmad2) | Decreased | [5] |

| Glioblastoma Cell Lines | Not specified | Phosphorylated Smad2 (pSmad2) | Reduced | [6] |

| Glioblastoma Cell Lines | Not specified | SMAD7 | Upregulation (transcriptional and translational) | [6] |

| Glioblastoma Cell Lines | Not specified | SKI | Downregulation (transcriptional and translational) | [6] |

| MC3T3-E1 (Osteoblast Precursor) | 100 µg/mL | PI3K | Suppressed protein expression | [2][4] |

| MC3T3-E1 (Osteoblast Precursor) | 100 µg/mL | Phosphorylated Akt (p-Akt) | Suppressed protein expression | [2][4] |

| MC3T3-E1 (Osteoblast Precursor) | 100 µg/mL | Bax | Induced protein expression |[2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced apoptosis.

General Cell Culture and Treatment

-

Cell Lines: Human glioblastoma cell lines A172 and U-87 MG are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound peptide is reconstituted in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution, which is then diluted in culture medium to final working concentrations (e.g., 10, 50, 100, 200 µg/mL).

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or a vehicle control. Incubation times typically range from 24 to 72 hours.

Quantification of Apoptosis by Annexin V/Propidium Iodide Flow Cytometry

This is the gold-standard method for quantifying early and late apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells are detached using a gentle dissociation agent like Trypsin-EDTA.

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (often considered debris)

-

Analysis of Protein Expression by Western Blot

This technique is used to measure changes in the levels of key signaling and apoptotic proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., p-Akt, Bax, Bcl-2, cleaved Caspase-3).

-

Procedure:

-

Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include those against p-Akt, total Akt, p-SMAD2, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing to the loading control to determine relative protein expression.

-

Conclusion

This compound presents a rational, multi-targeted approach to inducing apoptosis in cancer cells. By simultaneously disrupting the pro-survival signals emanating from the TGF-β/SMAD and PI3K/Akt pathways, it effectively lowers the threshold for programmed cell death. Preclinical data robustly support its mechanism of action, demonstrating consistent inhibition of key pathway components like p-SMAD2 and p-Akt, and upregulation of the pro-apoptotic effector Bax. The provided methodologies offer a framework for the continued investigation and quantitative characterization of this compound's therapeutic potential. Further studies focusing on detailed dose-response relationships and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

- 1. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Disitertide: A Technical Guide to a Novel TGF-β1 Inhibitor for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has emerged as a potent and specific inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a pleiotropic cytokine that plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β1 signaling pathway is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer. This compound's ability to selectively block the interaction of TGF-β1 with its receptor makes it a valuable tool for investigating the physiological and pathological roles of TGF-β1 and a promising candidate for therapeutic development.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to this compound, offering researchers a comprehensive resource to facilitate their investigations.

Mechanism of Action

This compound is a 14-amino-acid peptide derived from the TGF-β1 type III receptor (betaglycan) that competitively inhibits the binding of TGF-β1 to its cell surface receptors. By doing so, it effectively blocks the initiation of the downstream signaling cascade.[1][2]

The canonical TGF-β1 signaling pathway is initiated by the binding of TGF-β1 to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[3][4][5][6]

This compound's primary mechanism involves disrupting the initial ligand-receptor interaction, thereby preventing the phosphorylation of Smad2 and Smad3.[7]

Beyond its effects on the TGF-β/Smad pathway, this compound has also been shown to function as a PI3K inhibitor and an apoptosis inducer.[1][2] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been observed to suppress the protein expression levels of PI3K and phosphorylated Akt (p-Akt), a key downstream effector of PI3K.[1][2] This inhibition of the PI3K/Akt pathway likely contributes to the pro-apoptotic effects of this compound, which are further evidenced by the induced expression of the pro-apoptotic protein Bax.[1][2]

Key Experimental Findings

In Vitro Studies in MC3T3-E1 Cells

Pre-osteoblastic MC3T3-E1 cells have been utilized to investigate the cellular effects of this compound. In these studies, treatment with this compound led to a significant suppression of PI3K and p-Akt protein expression levels, confirming its inhibitory effect on the PI3K/Akt pathway.[1][2] Concurrently, an induction in the expression of the pro-apoptotic protein Bax was observed.[1][2]

| Cell Line | Treatment | Duration | Key Findings | Reference |

| MC3T3-E1 | 100 µg/mL this compound | 4 hours | Suppressed protein expression of PI3K and p-Akt; Induced protein expression of Bax. | [1][2] |

In Vivo Studies in a Hypertrophic Scar Model

The anti-fibrotic potential of this compound has been evaluated in a nude mouse model of human hypertrophic scars. Topical application of this compound demonstrated a significant promotion of scar maturation and improvement in the morphological features of hypertrophic scars.[1]

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Nude mice with implanted human hypertrophic scars | 300 µg/mL this compound (topical lipogel) | 2 weeks (daily) | Successful shedding of xenografts in 83.3% of cases. | [1] |

Experimental Protocols

Western Blot Analysis of PI3K, p-Akt, and Bax in MC3T3-E1 Cells

1. Cell Culture and Treatment:

-

Culture mouse embryo osteoblast precursor MC3T3-E1 cells in a suitable growth medium until they reach 70-80% confluency.[1]

-

Treat the cells with 100 µg/mL of this compound for 4 hours. Include an untreated control group.[1]

2. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunodetection:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PI3K, p-Akt, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Nude Mouse Hypertrophic Scar Model

1. Animal Model:

-

Utilize athymic nude mice for the study.

-

Implant human hypertrophic scar tissue xenografts onto the dorsal side of the mice.[1][8][9][10][11][12][13][14][15]

2. Treatment:

-

Prepare a lipogel formulation containing 300 µg/mL of this compound.[1]

-

Administer the this compound lipogel topically to the scar tissue daily for a period of two weeks.[1]

-

Include a control group receiving the lipogel vehicle without this compound.

3. Evaluation:

-

Monitor the xenografts daily for signs of shedding and record the percentage of successful shedding.[1]

-

At the end of the treatment period, excise the scar tissue for histological analysis.

-

Perform Hematoxylin and Eosin (H&E) staining to assess the overall tissue morphology and cellularity.

-

Utilize Masson's trichrome staining to visualize and quantify collagen deposition.

-

Employ Verhoeff-Van Gieson staining to assess the elastin fiber content and organization.

-

Conduct quantitative histomorphometry to measure parameters such as epidermal and dermal thickness, and collagen and elastin fiber density.

Conclusion

This compound represents a significant advancement in the study of TGF-β1-mediated pathologies. Its dual mechanism of action, inhibiting both the canonical TGF-β/Smad pathway and the pro-survival PI3K/Akt pathway, makes it a powerful tool for dissecting complex cellular processes and a promising therapeutic candidate. The experimental data summarized in this guide provide a solid foundation for researchers to design and execute further studies to elucidate the full potential of this compound in various research and clinical applications. The detailed protocols and workflow diagrams are intended to facilitate the replication and expansion of these key experiments. As research in this area continues, this compound is poised to play a pivotal role in advancing our understanding of fibrosis, cancer, and other TGF-β1-related diseases.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-activated transcription factors and beyond: multiple modes of Smad2/3-dependent transmission of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment for type 2 diabetes and diabetic nephropathy by targeting Smad3 signaling [ijbs.com]

- 6. glpbio.com [glpbio.com]

- 7. A Nude Mouse Model of Xenografted Hypertrophic Scar Cells to Test Therapeutics in the Skin [imrpress.com]

- 8. promega.de [promega.de]

- 9. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. A nude mouse model of hypertrophic scar shows morphologic and histologic characteristics of human hypertrophic scar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human hypertrophic scar-like nude mouse model: characterization of the molecular and cellular biology of the scar process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 14. A Novel Nude Mouse Model of Hypertrophic Scarring Using Scratched Full Thickness Human Skin Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Implants of keloid and hypertrophic scars into the athymic nude mouse: changes in the glycosaminoglycans of the implants - PubMed [pubmed.ncbi.nlm.nih.gov]

Disitertide's Impact on Smad Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). It is designed to block the interaction of TGF-β1 with its receptor, thereby modulating downstream signaling pathways. A critical aspect of its mechanism of action is the inhibition of Smad protein phosphorylation, a key step in the canonical TGF-β signaling cascade. This technical guide provides an in-depth analysis of this compound's effect on Smad phosphorylation, summarizing available data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Introduction to this compound and the TGF-β/Smad Pathway

Transforming Growth Factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in various pathologies, most notably fibrosis and cancer. The canonical TGF-β signaling pathway is mediated by a family of intracellular proteins called Smads.

Upon TGF-β1 binding to its type II receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated. The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal SSXS motif. This phosphorylation event enables the R-Smads to form a complex with the common-mediator Smad (Co-Smad), Smad4. This heteromeric complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

This compound is a peptide that competitively inhibits the binding of TGF-β1 to its receptor, thus preventing the initiation of this signaling cascade. A primary consequence of this inhibition is the reduction of Smad2 and Smad3 phosphorylation.

Quantitative Data on Smad Phosphorylation Inhibition

While several studies qualitatively confirm this compound's ability to reduce Smad phosphorylation, detailed quantitative data, such as IC50 values or percentage inhibition across a range of concentrations, are not consistently presented in publicly available literature. The following table summarizes the key findings from relevant studies.

| Cell Line/Model | Target Protein | This compound Concentration | Observed Effect on Phosphorylation | Reference |

| Human Glioblastoma Cell Lines (A172, U-87 MG) | Smad2 | Not specified in abstract | Reduced Smad2 phosphorylation. | [1] |

| Radiation-Induced Fibrosis Rabbit Model | Smad2/3 | Intravenous administration | Significant reduction in Smad2/3 phosphorylation levels compared to placebo. | [2] |

Experimental Protocols

The following is a representative protocol for assessing the effect of this compound on Smad phosphorylation using Western blotting, based on standard methodologies described in the field.

Cell Culture and Treatment

-

Cell Seeding: Plate human glioblastoma cells (e.g., A172 or U-87 MG) in 6-well plates at a density of 5 x 10^5 cells per well.

-

Incubation: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Once the cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

-

Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1 to 2 hours. Include a vehicle control (the solvent used to dissolve this compound) and a positive control stimulated with TGF-β1 (e.g., 5 ng/mL) without this compound.

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

Western Blot Analysis

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Smad2 signal to the total Smad2 signal to determine the relative level of phosphorylation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TGF-β/Smad signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for assessing its effects.

Caption: Canonical TGF-β/Smad Signaling Pathway.

Caption: Mechanism of this compound Inhibition.

Caption: Western Blot Experimental Workflow.

Conclusion

This compound effectively inhibits the TGF-β1 signaling pathway by preventing the phosphorylation of Smad2 and Smad3. This mechanism has been demonstrated in various preclinical models, highlighting its therapeutic potential in diseases characterized by excessive TGF-β signaling. While the inhibitory effect is well-established, there is a need for more comprehensive, publicly available quantitative data to fully characterize the dose-dependent effects of this compound on Smad phosphorylation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound.

References

Preclinical Profile of Disitertide: An In-depth Technical Review of Animal Model Studies

Introduction

Disitertide, also known as P144, is a synthetic peptide that acts as a potent and selective inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] TGF-β1 is a key cytokine involved in tissue repair and fibrosis, and its dysregulation is implicated in the pathogenesis of various fibrotic disorders and cancer. This compound has been investigated in several preclinical animal models to evaluate its therapeutic potential, primarily focusing on its anti-fibrotic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, summarizing key findings from animal studies, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the TGF-β1 signaling pathway. It is a peptide designed to block the interaction of TGF-β1 with its receptor.[1][3] This initial step prevents the downstream signaling cascade that leads to fibrosis. The canonical TGF-β signaling pathway involves the phosphorylation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of target genes involved in extracellular matrix production.[4] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of Smad2/3 in target tissues.[1]

Furthermore, this compound has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[1][3] By inhibiting this pathway, this compound can induce apoptosis, which may contribute to its therapeutic effects in hyperproliferative conditions such as hypertrophic scars.[1][3]

Below is a diagram illustrating the signaling pathways affected by this compound.

Efficacy in Animal Models

This compound has demonstrated significant efficacy in two key preclinical animal models: a human hypertrophic scar model in nude mice and a radiotherapy-induced fibrosis model in rabbits.

Hypertrophic Scar Model in Nude Mice

In this model, human hypertrophic scars were implanted onto the backs of nude mice. After a healing period, a lipogel containing this compound was applied topically. The treatment led to a notable improvement in the macroscopic and microscopic features of the scars.

Quantitative Efficacy Data

| Parameter | Placebo Group | This compound (P144) Group | Percentage Change | Statistical Significance |

| Scar Total Area (mm²) (Final) | 85.6 ± 15.3 | 70.9 ± 12.8 | -17.2% | Not reported |

| Scar Thickness (mm) (Final) | 1.4 ± 0.3 | 1.1 ± 0.2 | -21.4% | p < 0.05 |

| Collagen Fiber Area (%) (Final) | 75.2 ± 8.1 | 62.5 ± 7.5 | -16.9% | p < 0.05 |

Experimental Protocol: Hypertrophic Scar Model

-

Animal Model: Athymic nude mice (nu/nu).

-

Scar Implantation: Human hypertrophic scar tissue obtained from patients was surgically implanted onto the dorsal region of the mice.

-

Treatment Groups: Mice were divided into a placebo group and a this compound treatment group.

-

Drug Formulation and Administration: A lipogel containing this compound (concentration not specified in publicly available data) was applied topically to the scar tissue daily for a specified period.

-

Efficacy Assessment:

-

Macroscopic Evaluation: Changes in scar size, color, and texture were observed.

-

Histological Analysis: Scar tissue was excised, sectioned, and stained with Masson's trichrome to assess collagen deposition and organization.

-

Immunohistochemistry: Staining for specific collagen types and other fibrosis markers was performed.

-

Quantitative Analysis: Image analysis software was used to quantify scar area, thickness, and the percentage of collagen fibers.

-

Radiotherapy-Induced Fibrosis Model in Rabbits

This model was developed to mimic the fibrotic side effects of radiotherapy. Rabbits received a high dose of radiation to induce fibrosis, followed by treatment with this compound. The study found that this compound significantly reduced the development of fibrosis.

Quantitative Efficacy Data

| Parameter | Placebo Group | This compound (P144) Group | Percentage Change | Statistical Significance |

| Collagen Deposition Area (%) | High | Significantly Lower | Not quantified | p < 0.01 |

| p-Smad2/3 Positive Nuclei (%) | High | Significantly Lower | Not quantified | p < 0.01 |

Experimental Protocol: Radiotherapy-Induced Fibrosis Model

-

Animal Model: New Zealand white rabbits.

-

Fibrosis Induction: A single high dose of radiation (e.g., 20 Gy) was delivered to a specific area (e.g., the limb) to induce fibrosis.

-

Treatment Groups: Rabbits were assigned to a placebo group or a this compound treatment group.

-

Drug Administration: this compound was administered intravenously at specified doses and time points post-irradiation.

-

Efficacy Assessment:

-

Histological Analysis: Tissue samples from the irradiated area were collected, sectioned, and stained with Masson's trichrome to visualize and quantify collagen deposition.

-

Immunohistochemistry: Staining for phosphorylated Smad2/3 (p-Smad2/3) was performed to assess the activity of the TGF-β signaling pathway.

-

Image Analysis: The area of collagen deposition and the number of p-Smad2/3 positive nuclei were quantified using image analysis software.

-

Preclinical Research Workflow

The preclinical development of a therapeutic peptide like this compound typically follows a structured workflow designed to assess its safety and efficacy before human trials.

Pharmacokinetics and Toxicology

A comprehensive evaluation of a drug candidate's preclinical profile requires detailed pharmacokinetic and toxicology studies.

Pharmacokinetics (ADME)

As of the latest available public information, detailed in vivo pharmacokinetic data for this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) profile in animal models, has not been published. Such studies are crucial to understand the drug's behavior in the body and to inform dosing regimens for clinical trials.

Toxicology

Similarly, comprehensive toxicology data, including the determination of the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) for this compound in animal models, are not publicly available. While existing studies suggest a good safety profile for topical and systemic administration in the context of efficacy studies, dedicated toxicology studies are a prerequisite for clinical development.

Quantitative Toxicology Data

| Parameter | Value | Animal Model | Route of Administration |

| LD50 | Not publicly available | - | - |

| NOAEL | Not publicly available | - | - |

Conclusion

The preclinical data available for this compound (P144) strongly support its potential as an anti-fibrotic agent. Efficacy has been demonstrated in relevant animal models of skin fibrosis and radiotherapy-induced fibrosis, with a clear mechanism of action involving the inhibition of the TGF-β1 signaling pathway. However, a complete preclinical profile is contingent upon the availability of comprehensive pharmacokinetic and toxicology data, which are not currently in the public domain. Further studies to elucidate the ADME and safety profile of this compound will be critical for its continued development and potential translation to clinical applications for the treatment of fibrotic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Disitertide: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in the scientific community for its potent inhibitory effects on Transforming Growth Factor-beta 1 (TGF-β1). As a key mediator of fibrosis and a contributor to cancer progression, TGF-β1 represents a critical target for therapeutic intervention. This compound's ability to modulate the TGF-β1 signaling pathway, as well as its influence on the PI3K/Akt pathway, positions it as a promising candidate for the treatment of various fibrotic diseases and cancers. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by available experimental data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is a 14-amino acid peptide with the sequence Threonine-Serine-Leucine-Aspartic Acid-Alanine-Serine-Isoleucine-Isoleucine-Tryptophan-Alanine-Methionine-Methionine-Glutamine-Asparagine (TSLDASIIWAMMQN). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C68H109N17O22S2 | |

| Molecular Weight | 1580.82 g/mol | |

| Amino Acid Sequence | TSLDASIIWAMMQN | |

| IUPAC Name | L-threonyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-isoleucyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-methionyl-L-methionyl-L-glutaminyl-L-asparagine | |

| CAS Number | 272105-42-7 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% (HPLC) | |

| Solubility | Insoluble in water. Soluble in DMSO (≥ 200 mg/mL). Soluble to 1 mg/ml in 0.01M PBS (pH 7.4). | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 1 year. |

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action, primarily targeting the TGF-β1 signaling pathway and also exhibiting inhibitory effects on the PI3K/Akt pathway.

Inhibition of TGF-β1 Signaling

This compound is a specific inhibitor of TGF-β1, designed to block the interaction of this cytokine with its receptor. By preventing TGF-β1 from binding to its receptor, this compound effectively abrogates the downstream signaling cascade. A key event in TGF-β1 signaling is the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which then translocate to the nucleus to regulate the transcription of target genes involved in fibrosis and cell proliferation. This compound has been shown to reduce the phosphorylation of SMAD2/3, thus inhibiting the pro-fibrotic and oncogenic effects of TGF-β1.

Inhibition of PI3K/Akt Signaling

In addition to its effects on the TGF-β1 pathway, this compound has also been identified as a PI3K inhibitor. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. By inhibiting PI3K, this compound can suppress the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway can lead to the induction of apoptosis.

Biological Activity and Experimental Data

This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models.

In Vitro Studies

| Cell Line | Concentration | Effect | Reference |

| MC3T3-E1 (mouse osteoblast precursor) | 100 µg/mL | Suppressed protein expression of PI3K and p-Akt; induced Bax expression. | |

| A172, U-87 MG (human glioblastoma) | 10 - 200 µg/mL | Induced apoptosis and anoikis. | |

| Lovo, SW480 (human colorectal carcinoma) | Not specified | Reduced cell migration and invasion. |

In Vivo Studies

| Animal Model | Administration | Effect | Reference |

| Nude mice with human hypertrophic scars | Topical application of 300 µg/mL in Lipogel | Promoted scar maturation and improved morphology. | |

| Rabbit model of radiotherapy-induced fibrosis | Intravenous injection | Reduced extracellular matrix fibrosis and Smad2/3 phosphorylation. |

Clinical Studies

A proof-of-concept Phase IIa clinical trial evaluated the efficacy and safety of topical this compound in patients with skin fibrosis associated with systemic sclerosis.

| Parameter | This compound Arm | Placebo Arm | p-value | Reference |

| Number of Patients | 28 | 28 | - | |

| Patient-Perceived Skin Improvement | 42% | 18% | <0.034 |

In an open-label extension of this study, over 80% of patients reported an improvement in the treated skin after six months of this compound application. The product demonstrated a remarkable safety profile with no severe adverse events related to the therapy.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific bioassays of this compound are not extensively available in the public domain. However, based on the literature, established methodologies for similar peptides and assays can be adapted.

Solid-Phase Peptide Synthesis (General Protocol)

This compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

-

First Amino Acid Attachment: Couple the C-terminal amino acid (Fmoc-Asn(Trt)-OH) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of piperidine in dimethylformamide (DMF).

-

Coupling: Introduce the next Fmoc-protected amino acid with an activating agent (e.g., HBTU/HOBt) to form the peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Western Blot for Phospho-SMAD2/3 (General Protocol)

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts or cancer cell lines) and treat with TGF-β1 in the presence or absence of varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phospho-SMAD2/3 to total SMAD2/3.

Cell Viability/Apoptosis Assay (General Protocol using Annexin V/PI Staining)

Methodology:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-